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molecular formula C9H6BrIO B8281487 2-Bromomethyl-5-iodo-benzofuran

2-Bromomethyl-5-iodo-benzofuran

Cat. No. B8281487
M. Wt: 336.95 g/mol
InChI Key: FZARVFTUXRAMCG-UHFFFAOYSA-N
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Patent
US07829585B2

Procedure details

To a carbon tetrachloride (28 mL) solution of 5-iodo-2-methylbenzofuran (500 mg, 1.94 mmol) were added N-bromosuccinimide (410 mg, 2.3 mmol) and 2,2-azobis(isobutyronitrile) (47.8 mg, 0.291 mmol). This mixture was stirred for 2 hours and 45 minutes while heating under reflux. After allowing the reaction mixture to cool on standing, the reaction mixture was concentrated under a reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to obtain 2-bromomethyl-5-iodo-benzofuran (320 mg, 49%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step One
[Compound]
Name
2,2-azobis(isobutyronitrile)
Quantity
47.8 mg
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH3:10])=[CH:7][C:6]=2[CH:11]=1.[Br:12]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:10][C:8]1[O:9][C:5]2[CH:4]=[CH:3][C:2]([I:1])=[CH:11][C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
IC=1C=CC2=C(C=C(O2)C)C1
Name
Quantity
410 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
2,2-azobis(isobutyronitrile)
Quantity
47.8 mg
Type
reactant
Smiles
Name
Quantity
28 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred for 2 hours and 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrCC=1OC2=C(C1)C=C(C=C2)I
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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